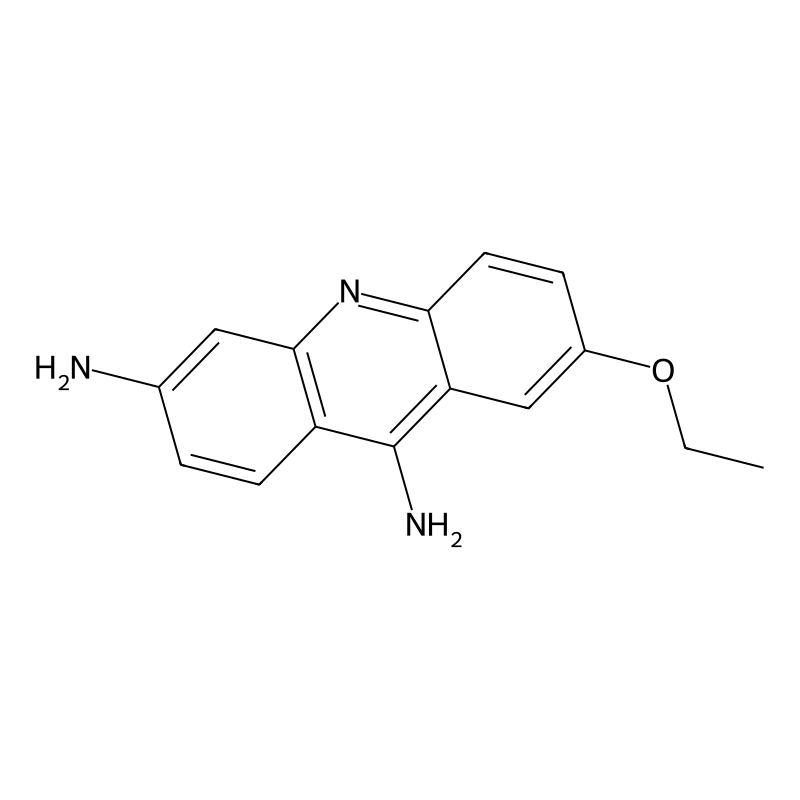

Ethacridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Emerging Research & Quantitative Data

Recent studies have revealed new potential applications for ethacridine, supported by quantitative data.

Antibacterial and Anti-Biofilm Activity

This compound shows promise in combating bacterial infections, particularly in challenging contexts like diabetic foot ulcers (DFUs). A 2025 study used network pharmacology and molecular dynamics to propose a multi-target mechanism, with molecular docking showing strong binding affinities to key human targets like MMP9 (-9.8 kcal/mol) [1] [2]. Experimental data also confirms its direct antibacterial efficacy, as shown in the table below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC₉₀) of this compound Lactate |

|---|---|

| Salmonella enterica (Gram-negative) | 9.7 µg/mL [3] |

| Bacillus cereus (Gram-positive) | 6.2 µg/mL [3] |

Note: The study found this compound lactate and its nanoformulations exhibited broad-spectrum activity against all tested Gram-positive and Gram-negative bacteria with low toxicity to human cells in vitro [3].

Antiviral Activity against SARS-CoV-2

A 2021 high-throughput screening study identified this compound as a potent inhibitor of SARS-CoV-2, with a half-maximal effective concentration (EC₅₀) of approximately 0.08 μM. The primary mechanism is the direct inactivation of viral particles, preventing them from binding to host cells [4].

Anticancer Activity

Research indicates this compound has anticancer properties. A 2019 in vitro study on thyroid cancer cell lines demonstrated that it:

- Suppressed cell growth and clonogenic ability [5].

- Induced apoptosis (programmed cell death) in a dose-dependent manner [5].

- Promoted cell differentiation, as seen by significantly increased expression of thyroid differentiation markers PAX8 and NIS [5].

The half-maximal inhibitory concentration (IC₅₀) for cell viability was approximately 8.96 - 11.85 μM after 72 hours of treatment in various thyroid cancer cell lines [5]. These effects are linked to its role as a PARG inhibitor and TAZ activator [5] [6].

Experimental Protocols

For researchers, here are summaries of key methodologies used in recent this compound studies.

Protocol 1: Antiviral Activity Assessment (SARS-CoV-2)

This protocol evaluates the direct inactivation of viral particles [4].

- Compound Preparation: Prepare an this compound stock solution.

- Viral Inactivation: Incubate SARS-CoV-2 viral particles with this compound.

- Cell Infection:

- Use Vero E6 cell monolayers.

- Infect pre-treated cells with the compound-treated virus.

- Maintain culture in the presence of the compound (e.g., 5 μM).

- Incubation: Incubate for a set period (e.g., 16 hours).

- Output Measurement: Collect culture media and quantify viral titers using plaque assays or RT-PCR.

The diagram below illustrates this experimental workflow:

Protocol 2: Anti-Biofilm Mechanism Investigation (Diabetic Foot Ulcers)

This 2025 study used an integrated computational and experimental approach [1] [2].

- Target Prediction: Use SwissTargetPrediction and PharmMapper to predict human protein targets of this compound.

- Disease Target Identification: Retrieve DFU and antibacterial-related targets from GeneCards and OMIM databases.

- Network Analysis:

- Identify overlapping targets.

- Construct a Protein-Protein Interaction (PPI) network via the STRING database.

- Perform topological analysis in Cytoscape to identify hub targets (e.g., AKT1, EGFR, MMP9).

- Enrichment Analysis: Conduct GO and KEGG pathway enrichment analyses on the common targets.

- Molecular Docking: Dock this compound with hub targets (e.g., using AutoDock Vina) to evaluate binding affinity.

- Validation:

- Molecular Dynamics (MD) Simulation: Assess binding stability of the top complex (e.g., this compound-MMP9).

- Clinical RT-qPCR: Validate hub gene expression in patient tissue samples.

The workflow for this multi-step analysis is shown below:

Protocol 3: Anticancer Efficacy In Vitro (Thyroid Cancer)

This protocol assesses the effects on cancer cell viability, death, and differentiation [5].

- Cell Culture: Use relevant cancer cell lines (e.g., FTC133, SW1736) and a normal cell line (e.g., Nthy-ori 3-1) as a control.

- Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 5, 10 μM) for 24-72 hours.

- Viability Assay: Perform a Cell Counting Kit-8 (CCK-8) assay to determine IC₅₀ values.

- Clonogenic Assay: Plate a low number of cells and treat with this compound for 10 days. Count stained colonies to assess long-term reproductive death.

- Apoptosis Analysis: Use Annexin V-FITC/PI staining followed by flow cytometry to quantify apoptotic cells.

- Differentiation Marker Analysis: Extract RNA from treated cells. Perform RT-qPCR to measure expression of differentiation markers (e.g., TTF-1, PAX8, NIS).

Mechanism of Action Pathways

This compound's effects are mediated through several key pathways as illustrated below:

- PARG Inhibition & TAZ Activation: By inhibiting PARG and activating TAZ, this compound influences cell differentiation and death, relevant to its anticancer effects [5] [6].

- Viral Inactivation: It directly inactivates SARS-CoV-2, preventing viral attachment and entry [4].

- Multi-target Signaling: In complex diseases like DFU, it likely modulates a network of host targets (e.g., AKT1, MMP9) and pathways (TNF, IL-17) to exert anti-biofilm and anti-inflammatory effects [1] [2].

- Bacterial DNA Intercalation: Its traditional antiseptic mechanism involves binding to bacterial DNA, disrupting replication [3].

References

- 1. This compound Targets Bacterial Biofilms in Diabetic Foot Ulcers [pmc.ncbi.nlm.nih.gov]

- 2. This compound Targets Bacterial Biofilms in Diabetic Foot Ulcers [mdpi.com]

- 3. Antibacterial Properties of this compound Lactate and ... [mdpi.com]

- 4. This compound inhibits SARS-CoV-2 by inactivating viral particles [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis and Differentiation in ... [ar.iiarjournals.org]

- 6. | TargetMol this compound [targetmol.com]

Biological Activity & Research Data

Ethacridine lactate monohydrate has two primary established uses and one recently discovered molecular mechanism, supported by the following quantitative data:

| Activity/Application | Key Findings | Experimental Data |

|---|

| Antiseptic Activity | Effective against Gram-positive bacteria, with lower efficacy against Gram-negative strains [1] [2]. | MIC for S. aureus (including MRSA): 100-200 μg/mL [2] MIC for E. coli: 200-800 μg/mL [2] MIC for P. vulgaris & P. mirabilis: >1,600 μg/mL [2] | | Abortifacient Use | Used for second-trimester labor induction; considered safer than hypertonic saline [1]. | Dose/Route: Up to 150 ml of a 0.1% solution, instilled extra-amniotically [1] Onset of Action: Labor typically ensues in 20-40 hours [1] | | PARG Inhibition | Identified as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a potential therapeutic target [2]. | Research use as a biochemical tool to study PARG-related pathways [2] |

Experimental Protocols

For researchers aiming to work with this compound, here are detailed methodologies for key experiments based on the cited literature.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound lactate monohydrate against bacterial strains [2].

- Stock Solution Preparation: Dissolve this compound lactate monohydrate in DMSO or water to create a high-concentration stock solution (e.g., 10 mg/mL). Filter-sterilize if dissolved in water [2].

- Broth Dilution: Perform serial two-fold dilutions of the stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

- Inoculation: Inoculate each well with a standardized bacterial suspension, adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.

- Incubation & Reading: Incubate the plate at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the compound that completely prevents visible growth [2].

PARG Inhibition Assay

This outlines a general approach for studying its PARG inhibitory activity, which is typically measured using specialized biochemical kits.

- Reaction Setup: Prepare the PARG enzyme reaction according to the commercial assay kit instructions. This usually includes a buffer, the PARG enzyme, and a poly(ADP-ribose) substrate.

- Compound Addition: Add this compound lactate monohydrate to the reaction mixture at varying concentrations. Include a control without the inhibitor.

- Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30-37°C).

- Detection & Analysis: Stop the reaction and measure the product formation. Detection methods depend on the kit (e.g., colorimetric, fluorometric). Plot the inhibition data to calculate the IC₅₀ value [2].

Research Workflow & Signaling Pathway

The following diagram illustrates the experimental workflow for investigating this compound lactate monohydrate's antibacterial and PARG inhibition activities, integrating the protocols above.

This workflow outlines the parallel paths for investigating the antibacterial and PARG inhibition activities of this compound lactate monohydrate [2].

Application in Drug Development

While the search results do not contain specific PK/PD (Pharmacokinetics/Pharmacodynamics) data for this compound lactate monohydrate, its recent identification as a PARG inhibitor highlights its potential in modern drug discovery [2]. In such contexts, PKPD modeling is a critical tool that integrates:

- Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes a drug [3] [4].

- Pharmacodynamics (PD): The biological effects of the drug, such as its mechanism of action and efficacy [3] [4].

This modeling approach is indispensable for optimizing molecular design, predicting human doses from preclinical studies, and accelerating clinical development [3]. For a novel target like PARG, establishing a PKPD model would be a crucial step in translating the initial findings for this compound lactate monohydrate into a viable therapeutic strategy.

References

Core Chemical Synthesis and Industrial Preparation

The synthesis of ethacridine lactate involves a multi-step process, with the formation of a key nitro-intermediate being a critical stage. The table below summarizes and compares two optimized industrial preparation methods for this intermediate, 2-ethoxy-6-nitroacridin-9-amine, as detailed in recent patents.

Table 1: Comparison of Industrial Synthesis Methods for 2-ethoxy-6-nitroacridin-9-amine

| Aspect | Method 1: One-Pot Synthesis with Nitrogen Protection [1] | Method 2: Phosphoryl Chloride (POCl₃) Activation [2] |

|---|

| Key Steps | 1. Condensation of reactants in organic solvent. 2. One-pot cyclization with a reducing agent (Zn/NH₄Cl). 3. Crystallization from a water-methanol mixed solution. | 1. Activation with POCl₃ in a polar aprotic solvent. 2. Cyclization using ammonia or ammonium hydroxide. 3. Use of a catalyst (e.g., benzoate salts). | | Raw Materials | 2-Ethoxy-6-nitroaniline and a carboxylic acid derivative. | m-Nitrophenol and a fatty alcohol (to form the ethoxy group). | | Reaction Conditions | Heated reaction (approx. 100°C), cooled, then reduced with Zn/NH₄Cl at 65-75°C. | Reflux conditions, cyclization at 50-60°C. | | Work-up & Purification | Filtration of the solid product after cooling. Washing with water and organic solvent. | - | | Reported Advantages | Shorter production cycle, higher yield, reduced three-waste pollution, suitable for industrial production. | High-purity product, reduced environmental pollution, cost-effective. |

The following diagram outlines the general sequence for synthesizing this compound lactate, integrating the steps from both methods to show the pathway from raw materials to the final pharmaceutical product.

Synthesis pathway for this compound lactate, integrating key steps from multiple patents [1] [2].

Advanced Experimental Protocols

Protocol 1: Synthesis of the Nitro Intermediate via One-Pot Method [1]

This protocol is adapted from the method outlined in [1].

- Reaction Setup: In a reaction vessel, combine the raw materials (2-ethoxy-6-nitroaniline and the carboxylic acid derivative) in an organic solvent.

- Condensation and Cyclization: Heat the mixture to approximately 100°C to facilitate the condensation reaction. After the reaction is complete, cool the mixture.

- Reduction: To the cooled reaction mixture, add a reducing agent system of Zinc powder and Ammonium Chloride (NH₄Cl). Maintain the temperature between 65°C and 75°C to reduce the nitro group to an amino group, forming the this compound base.

- Isolation and Purification:

- Cool the reaction mixture and filter the resulting solid.

- Wash the filter cake sequentially with water and a cold organic solvent (e.g., ethanol).

- The resulting solid is the this compound base, which can be further purified if necessary.

- Salt Formation: The this compound base is then reacted with lactic acid in a suitable solvent to form the final This compound lactate salt, which is isolated by crystallization.

Protocol 2: Formation of Double-Drug Multicomponent Crystals [3]

This advanced protocol describes creating novel solid forms of this compound with salicylic acid to potentially modify its physicochemical properties. Two primary methods are used:

Table 2: Methods for Preparing this compound-Salicylic Acid Multicomponent Crystals

| Method | Procedure | Outcome |

|---|---|---|

| Crystallization from Solution | Dissolve 6,9-Diamino-2-ethoxyacridine-DL-lactate monohydrate (0.05 g, 0.138 mmol) and salicylic acid (0.011 g, 0.08 mmol) in 3 mL of an ethanol/water mixture (2:1 v/v). Heat for 15 minutes to dissolve, then allow the solution to evaporate slowly at room temperature for several days. | Yellow crystals of the 6,9-Diamino-2-ethoxyacridinium 2-hydroxybenzoate dihydrate complex (Compound 1). |

| Liquid-Assisted Grinding (LAG) | Place stoichiometric amounts of the this compound base and salicylic acid in a ball mill. Add a small, catalytic amount of a solvent (e.g., ethanol). Mill the mixture for a defined period. | An anhydrous salt complex (Compound 3) with a yield close to 100%. The structure is more compact than the solution-grown crystal. |

Pharmaceutical Development and Formulation

Translating the synthesized active pharmaceutical ingredient (API) into a stable and effective formulation is crucial. Key research has focused on optimizing the formulation of this compound solutions for maximum stability.

Table 3: Optimization of this compound Solution Formulation [4]

| Factor | Optimal Condition | Impact on Stability |

|---|---|---|

| pH Value | pH 4.5 | A lower pH (4.0) offers the highest theoretical stability, but pH 4.5 is chosen as the optimal compromise to reduce tissue irritation while maintaining good stability. |

| Antioxidants | None | The addition of antioxidants like p-phenetidine can improve stability but introduces potential irritants and increases cost. The optimal formulation avoids them. |

| Inert Gas | Purging with Nitrogen for 2 minutes | Replacing oxygen in the solution headspace with nitrogen significantly slows oxidative degradation, making this the most impactful factor. |

Conclusion and Future Perspectives

The synthesis of this compound lactate is a mature process with well-established industrial protocols that prioritize yield, purity, and environmental impact. Current scientific research is pushing the boundaries by exploring novel solid forms, such as drug-drug multicomponent crystals, which can offer new avenues for drug delivery and combination therapies [3]. Furthermore, systematic formulation studies ensure that the final medicinal product is stable and effective for clinical use, particularly in wound care and antiseptic solutions [4].

References

- 1. CN107954932B - Preparation process of this compound lactate [patents.google.com]

- 2. Preparation method of this compound lactate intermediate [patents.google.com]

- 3. Crystallization from solution versus mechanochemistry to ... [nature.com]

- 4. Optimization of preparation formulation of this compound ... [yxsj.smmu.edu.cn]

Quantitative Analytical Method for Assay

For drug development and quality control, a validated UV spectrophotometric method exists for estimating ethacridine lactate in bulk and pharmaceutical formulations. The key parameters are summarized below [1].

| Parameter | Specification |

|---|---|

| λmax | 271 nm |

| Solvent | Double distilled water |

| Linearity Range | 2–12 μg/ml |

| Correlation Coefficient | 0.998 |

| Regression Equation | Y = 0.016795X + 0.00768 |

| Molar Absorptivity | 59.781 × 10³ L/mol·cm |

| Limit of Detection (LOD) | 0.11 μg |

| Limit of Quantitation (LOQ) | 0.43 μg |

Detailed Experimental Protocol

This method was validated as per ICH guidelines [1]:

- Stock Solution: Accurately weigh 10 mg of this compound lactate and transfer to a 100 ml volumetric flask. Dissolve and dilute to volume with double distilled water to obtain a 100 μg/ml solution.

- Calibration Standards: Prepare a series of dilutions in 10 ml volumetric flasks to achieve concentrations of 2, 4, 6, 8, 10, and 12 μg/ml.

- Measurement: Record the absorbance of each solution at 271 nm against a double distilled water blank. Plot absorbance vs. concentration to generate the calibration curve.

- Validation: The method demonstrated suitable precision (intra-day and inter-day RSD < 2%) and accuracy (recovery rates of 99.26–100.25%).

Known Mechanisms of Action and Clinical Uses

This compound lactate (7-ethoxyacridine-3,9-diamine 2-hydroxypropanoic acid) is an aromatic organic compound with several established biological activities, though its full pharmacokinetic journey (ADME) is not well-characterized [2].

| Aspect | Description |

|---|---|

| Primary Uses | Antiseptic; Labor induction and second-trimester medical abortion |

| Antimicrobial Activity | Effective primarily against Gram-positive bacteria (e.g., Staphylococci, Streptococci); ineffective against Gram-negative Pseudomonas aeruginosa [2]. |

| Mechanism in Myometrium | Induces uterine contractions by activating mast cells to release mediators like prostaglandin F2α, prostaglandin E2, prostacyclin, and thromboxane A2 [3] [4]. |

| Effect on GI Barrier (Research) | Attenuates inflammatory markers (IL-6, IL-1β, TNF-α) and helps normalize tight junction, adherent junction, and mucin gene expression in stressed intestinal organoids [5]. |

The following diagram illustrates the mechanism of this compound lactate in inducing uterine contractions, based on organ bath and cell culture studies [4]:

How to Approach the Data Gap

The absence of detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) is a common challenge for older drugs like this compound lactate. To proceed with your research, you could:

- Focus on Available Data: The analytical method provided is robust for quantifying the drug in various matrices, which is a foundational step for any further PK studies.

- Explore Related Research: The recent organoid study [5] suggests novel mechanisms and potential systemic effects, indicating that the drug may have more complex pharmacokinetics than previously assumed.

- Consider Experimental Methods: The published protocols for analysis in formulations [1] and biological models [5] can be adapted to design your own pharmacokinetic experiments.

References

- 1. Spectrophotometric determination of this compound in infusion... lactate [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia this compound lactate [en.wikipedia.org]

- 3. Mifepristone may shorten the induction-to-abortion time for ... [sciencedirect.com]

- 4. CAS 6402-23-9 this compound lactate monohydrate [bocsci.com]

- 5. Tannic Acid and this compound Lactate Attenuate Markers of ... [pmc.ncbi.nlm.nih.gov]

ethacridine lactate pharmacodynamics

Introduction

Ethacridine lactate (EL), also known as rivanol, is a well-known acridine derivative with a long history of use as a topical antiseptic and in other therapeutic applications [1]. Recent research has revealed that its pharmacological actions are far more complex and multifaceted than previously understood, involving multi-target mechanisms against bacterial biofilms, modulation of inflammatory pathways, and protection of epithelial barrier function [2] [3] [4]. This whitepaper provides a comprehensive technical overview of EL's pharmacodynamic properties, integrating the latest research findings to support drug development efforts.

Molecular Mechanisms and Targets

Multi-Target Network Pharmacology in Diabetic Foot Ulcers

A 2025 systematic investigation integrated network pharmacology, molecular docking, and molecular dynamics simulation to elucidate EL's antibacterial mechanisms against diabetic foot ulcers (DFUs) [2]:

- Target Identification: 302 potential EL targets were identified, with 105 overlapping targets for DFU and antibacterial activity.

- Hub Targets: Protein-protein interaction network analysis highlighted 10 hub targets: AKT1, EGFR, SRC, HSP90AA1, and MMP9 as the most significant.

- Pathway Enrichment: KEGG analysis identified 157 relevant pathways, with the most significant being lipid and atherosclerosis, TNF signaling, IL-17 signaling, and AGE-RAGE signaling in diabetic complications.

- Binding Affinities: Molecular docking demonstrated favorable binding affinities between EL and hub targets (all < -5.0 kcal/mol), with the strongest binding observed between MMP9 and EL (-9.8 kcal/mol) [2].

Table 1: Key Target Binding Affinities of this compound Lactate

| Target Protein | Biological Function | Binding Affinity (kcal/mol) | Therapeutic Significance |

|---|---|---|---|

| MMP9 | Matrix metalloproteinase involved in tissue remodeling | -9.8 | Critical for biofilm disruption in DFU |

| AKT1 | Regulates cell survival and metabolism | -7.2 | Central to inflammatory signaling |

| EGFR | Epithelial growth factor receptor | -6.8 | Modulates wound healing processes |

| SRC | Non-receptor tyrosine kinase | -6.5 | Regulates multiple inflammatory pathways |

| HSP90AA1 | Molecular chaperone | -6.3 | Stabilizes stress response proteins |

Intestinal Barrier Protection Mechanisms

Research using murine small intestinal organoids revealed EL's protective effects on gastrointestinal barrier function:

- Inflammatory Marker Reduction: EL (0.002 mg/mL) significantly reduced interleukin 6 (IL-6), interleukin 1β (IL-1β), tumor necrosis factor α (TNF-α), and myeloid differentiation primary response 88 (MyD88) in stressed organoids [3] [5].

- Barrier Function Normalization: EL attenuated LPS- and growth factor withdrawal-mediated gut barrier dysfunctions, with normalization of tight junction, adherent junction, and mucin gene expression [3].

- Antimicrobial Peptide Regulation: EL reduced Nod2- and matrix metalloproteinase 7-dependent activation of antimicrobial peptides [3].

The diagram below illustrates EL's core mechanisms of action against bacterial biofilms and inflammation:

Diagram 1: Core pharmacodynamic mechanisms of this compound lactate showing biofilm inhibition and anti-inflammatory/barrier protection pathways.

Experimental Data and Efficacy Profiles

Antibiofilm Activity Against Mycobacterial Species

A 2025 high-throughput screening study identified EL as a potent inhibitor of Mycobacterium abscessus (MAB) biofilms [4]:

- Biofilm Inhibition: EL inhibited MAB biofilm formation by over 60% at 10 μM concentration.

- Established Biofilm Disruption: EL disrupted pre-formed mature biofilms by ≥40%.

- Bacterial Viability Reduction: Significant reduction in bacterial viability within biofilms, confirmed by colony-forming unit (CFU) counts.

- Intracellular Efficacy: EL reduced intracellular bacterial loads in macrophages, demonstrating potential for targeting persistent infections.

Table 2: Quantitative Antibiofilm Efficacy of this compound Lactate

| Organism | Biofilm Inhibition | Established Biofilm Disruption | Bacterial Viability Reduction | Experimental Model |

|---|---|---|---|---|

| M. abscessus | ≥60% at 10μM | ≥40% at 10μM | Significant CFU reduction | Artificial sputum media, CV assay |

| P. aeruginosa | Not quantified | Significant eradication | Not quantified | Christensen's test model |

| DFU pathogens | Multi-target mechanisms | MMP-9 binding: -9.8 kcal/mol | Not quantified | Molecular docking, PPI networks |

Antimicrobial Spectrum and Historical Uses

EL has demonstrated activity against various pathogenic bacterial strains, including Staphylococcus aureus, Escherichia coli, various Salmonella strains, and Shigella [3]. Its traditional applications include:

- Topical treatment of inflammatory or ulcerative skin conditions, particularly crural eczema due to venous stasis [1].

- Second-trimester termination of pregnancy via extra-amniotic instillation [1].

- Treatment of acute and traveler's diarrhea in combination with tannin albuminate (Tannacomp) [3] [5].

Experimental Protocols and Methodologies

Molecular Docking Analysis

The reliable assessment of EL-target interactions requires standardized molecular docking protocols [2]:

Protein Preparation:

- Retrieve 3D crystal structures of core human receptor proteins from Protein Data Bank

- Remove water molecules and original ligands using PyMOL software

- Add hydrogen atoms using AutoDockTools (version 1.5.6)

Ligand Preparation:

- Obtain 2D structure of EL from PubChem database

- Convert to 3D conformation with minimized free energy using ChemBio3D Ultra 14.0

Docking Execution:

- Define active binding sites using Grid Box function in AutoDockTools

- Perform molecular docking with AutoDock Vina (v1.1.2)

- Validate binding affinities and interaction modes

Biofilm Inhibition Assay

The high-throughput screening for antibiofilm activity follows this optimized protocol [4]:

Inoculum Preparation:

- Use MAB inoculum (10⁷ CFU/mL) in synthetic cystic fibrosis sputum medium (SCFM)

Plate Setup:

- Utilize 384-well plate format for primary screening

- Test compounds at 10 μM concentration in SCFM

- Include appropriate controls (DMSO-treated wells, clarithromycin treatment)

Biofilm Assessment:

- Incubate plates for 5 days under optimal biofilm-forming conditions

- Stain biofilm mass using Crystal Violet (CV) assay

- Measure absorbance to quantify biofilm inhibition

Validation Steps:

- Confirm hits in secondary screening using 96-well plate format

- Verify biofilm-inhibitory activity in three biological replicates with four technical replicates each

Organoid Stress Models

The investigation of EL's effects on intestinal barrier function employs sophisticated organoid models [3]:

Organoid Culture:

- Generate murine small intestinal organoids from isolated crypts

- Culture in Matrigel with crypt culture medium for minimum seven days

Stress Induction:

- Lipopolysaccharide (LPS) exposure: 50-100 μg/mL in culture medium

- Growth factor withdrawal: Remove R-Spondin and Noggin from culture medium

EL Treatment:

- Apply EL at concentration of 0.002 mg/mL

- Incubate for predetermined stress periods

Outcome Assessment:

- Measure inflammatory markers (IL-6, IL-1β, TNF-α, MyD88) via RT-PCR

- Assess tight junction, adherent junction, and mucin gene expression

- Evaluate Nod2- and MMP7-dependent antimicrobial peptide activation

Conclusion and Research Implications

This compound lactate demonstrates complex polypharmacology, acting through multi-target mechanisms against bacterial biofilms and inflammatory pathways while enhancing epithelial barrier function. The strongest evidence supports its potent antibiofilm activity against challenging pathogens like Mycobacterium abscessus and its multi-target actions in diabetic foot ulcer models [2] [4].

Key research implications include:

- EL represents a promising candidate for adjunct therapy in difficult-to-treat biofilm-associated infections, particularly in combination with conventional antibiotics.

- Its multi-target mechanism may reduce the likelihood of resistance development compared to single-target antimicrobials.

- Further structure-activity relationship studies could optimize EL's biological activity against nontuberculous mycobacterial strains [4].

- The intestinal barrier protective effects suggest potential expanded indications for gastrointestinal disorders characterized by barrier dysfunction [3].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound Targets Bacterial Biofilms in Diabetic Foot Ulcers [pmc.ncbi.nlm.nih.gov]

- 3. Tannic Acid and this compound Lactate Attenuate Markers of ... [mdpi.com]

- 4. Discovery of Biofilm-Inhibiting Compounds to Enhance ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tannic Acid and this compound Lactate Attenuate Markers of ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: SARS-CoV-2 Inactivation by Ethacridine

Introduction and Executive Summary

Ethacridine (6,9-diamino-2-ethoxyacridine), an FDA-approved antiseptic previously used in topical wound disinfectants and other medical applications, has been identified as a potent inhibitor of SARS-CoV-2 [1] [2]. Discovered through high-throughput screening (HTS) of a library of approved drugs, it exhibits a powerful antiviral effect with a half-maximal effective concentration (EC50) of approximately 0.08 μM [3] [4] [5]. Its primary mode of action is distinct from many other antiviral agents; it does not primarily inhibit viral replication inside the host cell but instead directly inactivates viral particles, thereby preventing their initial binding to host cells [3] [1]. This application note details the experimental protocols and key findings for researchers aiming to study or repurpose this compound.

Key Quantitative Findings

The table below summarizes the core quantitative data from the referenced studies, providing a clear overview of this compound's potency and selectivity.

Table 1: Summary of Key Quantitative Data for this compound

| Parameter | Value | Experimental Context | Significance |

|---|---|---|---|

| Antiviral Potency (EC50) | ~0.08 μM | SARS-CoV-2 infection in Vero E6 and A549ACE2 cells [3] [1] | Indicates high potency, significantly lower than its cytotoxicity concentration. |

| Mpro Inhibition (IC50) | ~3.5 μM | Inhibition of SARS-CoV-2 main protease (Mpro) activity in HEK293 cells [1] | Suggests antiviral action is ~40-fold stronger than Mpro inhibition, indicating a different primary mode of action [1]. |

| Cytotoxicity (CC50) | > 50 μM | Cell viability assay in HEK293T cells [4] | Demonstrates a high selectivity index (SI > 625), indicating low cellular toxicity at effective antiviral concentrations [4]. |

| Dynamic Range (Reporter Assay) | ~60-fold | FlipGFP/Mpro fluorescence in cells expressing active vs. inactive Mpro [3] [4] | Validates the robustness of the HTS screening system. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments demonstrating this compound's efficacy against SARS-CoV-2.

High-Throughput Screening for Mpro Inhibitors

This protocol describes the initial screening process that identified this compound [3] [6] [4].

- 1. Principle: A genetically encoded fluorescence reporter (FlipGFPMpro) is used. This reporter produces green fluorescence only when cleaved by the active SARS-CoV-2 main protease (Mpro), allowing for quantitative measurement of Mpro activity in living cells.

- 2. Cell Line and Transfection: HEK293 cells are cultured and transfected with the plasmid construct encoding both the FlipGFPMpro reporter and a normalization control, mCherry, via a self-cleaving 2A peptide.

- 3. Compound Application: Approximately 24 hours post-transfection, the ~1600-compound FDA-approved drug library is added to the cells at a final concentration of 20 μM.

- 4. Imaging and Analysis: After an appropriate incubation period (e.g., 24-48 hours), cells are imaged. The green fluorescence (FlipGFP) intensity is normalized to the red fluorescence (mCherry) intensity for each well.

- 5. Hit Selection: Compounds that cause a ≥ 50% reduction in the normalized FlipGFP/mCherry fluorescence ratio with a p-value < 0.001 are considered primary hits for further validation.

SARS-CoV-2 Antiviral Activity Assay

This protocol is used to confirm the antiviral effect of this compound and other hits from the HTS in a biologically relevant infection system [6] [4].

- 1. Cell Preparation: Culture monolayers of susceptible cells such as Vero E6 or A549ACE2 (A549 cells engineered to express the ACE2 receptor) in multi-well plates.

- 2. Drug Pretreatment: Pretreat cells with the candidate drug (e.g., this compound) for 3 hours. A common concentration for secondary screening is 5 μM.

- 3. Viral Infection: Infect the pretreated cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), ensuring the drug remains present throughout the infection.

- 4. Incubation and Sample Collection: Incubate the infected cells for a set period (e.g., 16 hours). After incubation, collect the culture media.

- 5. Titer Quantification: Determine the viral titer in the collected media using a plaque assay or RT-PCR. A significant reduction in viral titer in drug-treated samples compared to the vehicle control confirms antiviral activity.

Viral Inactivation Assay

This protocol is critical for demonstrating that this compound's primary mechanism is the direct inactivation of viral particles [3] [1].

- 1. Direct Inoculation: Incubate SARS-CoV-2 viral particles directly with this compound (at a concentration near its EC50, e.g., 0.1-1 μM) in a tube for a defined period (e.g., 1 hour) at 37°C.

- 2. Infection: Use this pre-treated inoculum to infect naive cell monolayers (e.g., Vero E6) following the standard infection protocol.

- 3. Comparison with Post-Infection Treatment: In parallel, infect cells first and then add this compound to the culture medium after viral adsorption.

- 4. Outcome: this compound shows potent inhibition when viruses are pre-incubated with the drug but is significantly less effective when added after the virus has entered the cells. This result strongly supports a viral inactivation mechanism rather than an intracellular effect on replication.

Mechanism of Action and Workflow

This compound's efficacy stems from its unique ability to directly inactivate SARS-CoV-2 particles before they enter the host cell. The following diagram and workflow outline the logical process for studying this mechanism.

Diagram 1: Experimental workflow for determining the mechanism of action of this compound.

The established mechanism involves the following key steps, derived from experimental evidence:

- Direct Interaction: this compound directly interacts with SARS-CoV-2 viral particles during pre-incubation [3] [1].

- Structural Alteration: While the precise structural change requires further elucidation (e.g., potential disruption of the viral envelope or spike protein), the particle is rendered non-infectious [1].

- Inhibition of Binding: The inactivated virus loses its capacity to bind to the ACE2 receptor on the surface of host cells [3].

- Blocked Entry and Replication: Since binding is prevented, the viral entry process is halted, and no subsequent viral replication occurs within the host cell. It is important to note that studies using qRT-PCR showed that this compound does not impact viral RNA replication once the virus has successfully entered the cell, further confirming its extracellular site of action [1].

Formulation and Safety Considerations

- Existing Formulations: this compound is already used in humans as a topical wound disinfectant. Historically, it has also been administered via intravenous injection to treat puerperal sepsis, providing a precedent for systemic use [1] [2].

- Safety Profile: The compound has shown no toxicity in animal models, including mice, rats, and rabbits, at relevant concentrations [1]. In cell cultures, it exhibits very little cytotoxicity, with a CC50 exceeding 50 μM [4].

- Combination Potential: Given its distinct mechanism of directly inactivating viral particles, this compound presents a strong rationale for combination therapy with drugs that target intracellular replication processes, such as remdesivir (a replicase inhibitor). This could lead to improved clinical outcomes for COVID-19 patients [1].

References

- 1. This compound blocks SARS-CoV-2 with a distinct mode of ... [news-medical.net]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. inhibits this compound - SARS - CoV by 2 ... | PLOS Pathogens inactivating [journals.plos.org]

- 4. This compound inhibits SARS-CoV-2 by inactivating viral particles [pmc.ncbi.nlm.nih.gov]

- 5. inhibits this compound - SARS - CoV by 2 viral particles in... inactivating [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits SARS-CoV-2 by inactivating viral particles ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Ethacridine Lactate: Application Notes and Protocols

Introduction

Ethacridine lactate (EL), also known as rivanol, is a potent antimicrobial agent and abortifacient drug commonly used for second-trimester pregnancy termination. Chemically, it is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate. The drug is official in the British Pharmacopoeia and Martindale, and its analysis requires precise and accurate methods to ensure pharmaceutical quality and therapeutic efficacy. The analytical challenges associated with EL determination stem from the need for sensitivity, specificity, and reliability in both pharmaceutical formulations and biological matrices. These methods are essential for quality control in pharmaceutical manufacturing, stability studies, and therapeutic drug monitoring.

Recent analytical research has focused on developing methods that align with regulatory guidelines while offering practical advantages such as simplicity, cost-effectiveness, and rapid analysis time. The literature reveals that while several analytical techniques exist, reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as particularly valuable due to its robustness, accuracy, and precision. Additionally, spectrophotometric methods offer economical alternatives for routine analysis where sophisticated instrumentation may not be available. This application note provides a comprehensive overview of optimized analytical protocols, focusing particularly on RP-HPLC with complete validation data, while also covering alternative spectrophotometric approaches to support researchers in pharmaceutical analysis and drug development.

RP-HPLC Method: Optimized Conditions & System Suitability

Reverse-phase high-performance liquid chromatography has been established as the reference method for this compound lactate analysis due to its superior resolution, accuracy, and precision characteristics. The optimized conditions have been systematically developed through rigorous experimentation with various stationary and mobile phases to achieve optimal peak symmetry, resolution, and analysis time.

Optimized Chromatographic Conditions

- Column: Qualisil BDS RP C-18 (250 mm × 4.6 mm, 5 μm) [1]

- Mobile Phase: Methanol:water (60:40, v/v) with pH adjusted to 2.8 using ortho-phosphoric acid [1]

- Flow Rate: 1.0 mL/min [1]

- Detection: UV at 271 nm [1]

- Injection Volume: 20 μL [1]

- Column Temperature: Ambient (approximately 25°C) [1]

- Run Time: 7 minutes [1]

- Retention Time: 4.41 minutes for this compound lactate [1]

The selection of chromatographic conditions was finalized after several trials with columns containing different stationary phases and mobile phase compositions. The acidic pH of 2.8 was crucial to achieve symmetrical peak shape and minimize tailing. The retention behavior under these conditions provides an optimal balance between adequate retention for resolution and reasonable analysis time. The method has been demonstrated to be specific for this compound lactate with no interfering peaks at the retention time of interest, confirming its suitability for pharmaceutical quality control applications.

System Suitability Parameters

System suitability tests are integral to liquid chromatographic methods as defined by pharmacopeial standards. For the this compound lactate RP-HPLC method, the following performance characteristics have been established:

Table 1: System Suitability Parameters for RP-HPLC Method

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Retention Time | 4.41 min | Consistent with relative standard deviation (RSD) < 2% |

| Theoretical Plates | >2000 | Indicates column efficiency |

| Tailing Factor | <1.5 | Confirms symmetric peak shape |

| Resolution | N/A (single component) | - |

| Repeatability (RSD) | <2% | Confirms injection precision |

The method demonstrates excellent chromatographic performance with a retention time of approximately 4.47 minutes, allowing for rapid analysis. The total runtime of less than 10 minutes makes it suitable for high-throughput quality control laboratories. The peak characteristics consistently show symmetric shape with minimal tailing, indicating optimal interaction with the stationary phase. The method's reliability has been confirmed through repeated injections showing consistent retention times and peak areas, meeting all accepted criteria for system suitability in pharmaceutical analysis.

Experimental Protocol

Materials and Reagents

- This compound lactate standard (purity ≥99%) [1]

- Methanol (HPLC grade) [1]

- Water (HPLC grade) [1]

- Ortho-phosphoric acid (Analytical grade) [1]

- Pharmaceutical formulation (this compound lactate infusion) [1]

Instrumentation and Equipment

- HPLC System: Agilent liquid chromatograph comprising G1311A solvent delivery system (pump), G1315 diode array detector, and Rheodyne injector with 20 μL loop [1]

- Column: Qualisil BDS C-18 column (250 × 4.6 mm i.d., 5μm) [1]

- Data Processor: EZChrome Elite or equivalent [1]

- Supporting Equipment: Ultrasonicator, membrane filter (0.45 μm), vacuum filtration apparatus [1]

Step-by-Step Procedure

3.3.1 Mobile Phase Preparation

- Measure 600 mL of HPLC-grade methanol and 400 mL of HPLC-grade water accurately.

- Mix the solvents thoroughly in a suitable container.

- Adjust the pH to 2.8 using ortho-phosphoric acid with constant stirring.

- Filter the mobile phase through a 0.45 μm membrane filter under vacuum.

- Degas the mobile phase by sonication for 15 minutes before use.

3.3.2 Standard Solution Preparation

- Accurately weigh 10 mg of this compound lactate reference standard.

- Transfer to a 10 mL volumetric flask and dissolve in methanol.

- Dilute to volume with methanol to obtain a stock standard solution of 1000 μg/mL.

- Prepare working standards by pipetting aliquots of 20, 40, 60, 80, 100, and 120 μL of stock solution into separate 10 mL volumetric flasks.

- Dilute each to volume with mobile phase to obtain concentrations of 2, 4, 6, 8, 10, and 12 μg/mL.

3.3.3 Sample Preparation (Pharmaceutical Formulation)

- For this compound lactate infusion (1 mg/100 mL), transfer 10 mL of the solution to a 10 mL volumetric flask.

- Dilute to volume with mobile phase to obtain a concentration of 1000 μg/mL.

- Pipette 60 μL of this solution into a 10 mL volumetric flask.

- Dilute to volume with mobile phase to obtain a final concentration of 6 μg/mL.

- Filter through a 0.45 μm syringe filter before injection.

3.3.4 Chromatographic Analysis

- Equilibrate the column with mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

- Set the detector wavelength to 271 nm.

- Inject 20 μL of each working standard and sample solution in triplicate.

- Record the chromatograms and measure the peak areas.

- Construct a calibration curve by plotting peak area versus concentration.

- Determine the concentration of this compound lactate in samples using the calibration curve.

The following workflow diagram illustrates the complete RP-HPLC analytical procedure:

Method Validation

The RP-HPLC method for this compound lactate has been comprehensively validated according to ICH guidelines to establish its suitability for intended applications. Validation parameters were systematically evaluated to demonstrate the method's reliability, accuracy, precision, and robustness for pharmaceutical analysis.

Validation Parameters & Results

Table 2: Method Validation Results for RP-HPLC Analysis of this compound Lactate

| Validation Parameter | Conditions/Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 2-12 μg/mL | Correlation coefficient >0.995 |

| Correlation Coefficient (r²) | 0.9980 | Demonstrates proportional response |

| Precision (RSD) | ||

| • Intra-day | 0.33-0.69% | RSD ≤2% |

| • Inter-day | 0.51-0.79% | RSD ≤2% |

| Accuracy (% Recovery) | 98.90-100.15% | 98-102% |

| LOD | 0.11 μg | - |

| LOQ | 0.33 μg | - |

| Robustness | Deliberate changes in flow rate, mobile phase composition, and pH | RSD <2% |

| Ruggedness | Two different analysts | RSD <2% |

| Specificity | No interference from excipients | Peak purity >99% |

The linearity study demonstrated an excellent correlation between concentration and peak area across the specified range, with a correlation coefficient of 0.9980. The precision evaluation revealed consistently low RSD values for both intra-day and inter-day analyses, indicating high method reproducibility. Accuracy assessments through recovery studies at three different levels (80%, 100%, and 120%) showed recoveries between 98.90-100.15%, confirming the method's trueness. The sensitivity parameters (LOD and LOQ) indicate the method can detect and quantify this compound lactate at low concentrations, which is particularly valuable for stability-indicating methods and impurity profiling.

Robustness and Ruggedness

The robustness of the method was evaluated by making deliberate, slight variations to chromatographic parameters, including flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.2 units). The results demonstrated that the method performance remained unaffected by these minor changes, with RSD values less than 2% for peak areas and retention times. This robustness ensures the method's reliability during routine use, where minor operational variations may occur.

The ruggedness was assessed by having two different analysts perform the analysis using the same operational and environmental conditions. The comparison of results showed no significant difference, with RSD values less than 2%, confirming that the method is transferable between analysts and laboratories. This ruggedness characteristic is particularly important for methods intended for use in quality control environments where multiple analysts may perform the testing.

Alternative Spectrophotometric Methods

While RP-HPLC offers superior separation capabilities, spectrophotometric methods provide economical alternatives for routine quality control of this compound lactate in pharmaceutical formulations. These methods are particularly valuable in resource-limited settings and for high-throughput analysis where sophisticated instrumentation may not be available.

UV Spectrophotometric Method

A simple, rapid, and precise UV spectrophotometric method has been developed and validated for the estimation of this compound lactate. The method utilizes double distilled water as solvent and detects this compound lactate at its λmax of 271 nm with an apparent molar absorptivity of 59.781 × 10³ L/mol·cm. The method follows linearity in the concentration range of 2-12 μg/mL with a correlation coefficient of 0.998. The method was successfully applied to pharmaceutical formulations with percent recovery of 99.71%, demonstrating excellent agreement with label claims. Validation parameters confirmed the method's precision, with intra-day and inter-day RSD values less than 2%, and accuracy with recovery values between 99.26-100.25% [2] [3].

Visible Spectrophotometric Methods

Several visible spectrophotometric methods have been developed based on different chromogenic reactions, providing selective alternatives for this compound lactate determination:

Table 3: Comparison of Visible Spectrophotometric Methods for this compound Lactate

| Method | Principle | Reagents | λmax (nm) | Linearity Range (μg/mL) |

|---|---|---|---|---|

| Method A | Redox reaction | Folin-Ciocalteau reagent | 600 | Not specified |

| Method B | Oxidative coupling | MBTH + Fe(III) | 580 | 2-8 |

| Method C | Oxidation & complexation | 1,10-Phenanthroline + Fe(III) | 490 | Not specified |

| Method D | Diazocoupling | N-(1-naphthyl)ethylenediamine dihydrochloride | 540 | 2-8 |

Method B (oxidative coupling) utilizes 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of Fe(III) to form a violet-colored chromophore with maximum absorption at 535-580 nm. Method D is based on diazocoupling reaction with N-(1-napthyl) ethylenediamine dihydrochloride to form a stable purple-colored chromogen measurable at 540 nm. Both methods obey Beer's law in the concentration range of 2-8 μg/mL and have been validated for accuracy and precision, making them suitable for routine quality control of this compound lactate in pharmaceutical formulations [4] [5].

The following diagram illustrates the reaction pathways for the main spectrophotometric methods:

Applications

The analytical methods described for this compound lactate have significant utility across pharmaceutical analysis and bioanalytical applications. Each method offers distinct advantages tailored to specific analytical needs and resource availability.

Pharmaceutical Formulation Analysis

The RP-HPLC method has been successfully applied to the quantitative analysis of this compound lactate in commercial infusion formulations. The method demonstrated excellent performance in assay testing, with the estimated drug content found to be 99.52% of the label claim, well within acceptable limits. The method's specificity was confirmed through the absence of interfering peaks from pharmaceutical excipients, ensuring accurate quantification of the active ingredient. The simplicity of sample preparation, combined with the relatively short analysis time (less than 10 minutes), makes this method highly suitable for quality control laboratories performing routine analysis of this compound lactate formulations. The method's robustness ensures consistent performance even with minor variations in operational parameters, a critical factor in high-throughput environments [1].

Spectrophotometric methods provide valuable alternatives for pharmaceutical analysis, particularly in resource-limited settings. The UV method at 271 nm offers the advantages of simplicity and rapid analysis, requiring minimal sample preparation and no derivatization steps. The visible spectrophotometric methods, while requiring derivatization, provide enhanced selectivity through specific chromogenic reactions, making them particularly useful for formulations where excipients might interfere with direct UV measurement. These methods have demonstrated excellent accuracy in recovery studies, with results ranging from 98-102%, confirming their suitability for quality control applications in pharmaceutical manufacturing and post-market surveillance [2] [3] [5].

Bioanalytical Applications

An HPLC method with solid-phase extraction has been developed for the determination of this compound lactate in human urine, extending the application beyond pharmaceutical formulations to biological matrices. This method utilizes a C18 column maintained at 30°C with a mobile phase consisting of methanol-0.05% sodium dodecylsulfonate (70:30, v/v, pH 3) at a flow rate of 1.0 mL/min, with detection at UV 272 nm. The method demonstrates exceptional sensitivity with a limit of detection of 1.1 ng/mL and a wide linear range of 4-4000 ng/mL (r = 0.9998). The method validation showed within-day accuracy of 94.8-101.6% and between-day accuracy of 96.8-102.6%, with corresponding precision values of 2.3-5.4% and 4.0-5.3%, respectively. The absolute recovery ranged from 95.4-101.2%, demonstrating efficient extraction from the biological matrix. This method has been successfully applied to assess urine levels of this compound lactate in women who received intra-amniotic injection, making it valuable for pharmacokinetic studies and therapeutic drug monitoring [6] [7].

Conclusion

The comprehensive analytical methods presented for this compound lactate provide researchers and quality control professionals with validated tools for accurate and reliable determination of this pharmaceutical compound. The RP-HPLC method stands out as a robust, precise, and accurate technique suitable for routine quality control analysis of this compound lactate in bulk drug and pharmaceutical formulations. Its complete validation according to ICH guidelines ensures regulatory compliance, while the optimized conditions offer practical advantages in terms of analysis time and cost-effectiveness.

The alternative spectrophotometric methods provide valuable options for laboratories with different resource constraints and analytical needs. The UV method offers simplicity and rapid analysis, while the visible spectrophotometric methods based on specific chromogenic reactions provide enhanced selectivity. For bioanalytical applications, the HPLC method with solid-phase extraction enables sensitive determination of this compound lactate in biological matrices like urine, supporting pharmacokinetic studies and therapeutic monitoring.

Collectively, these methods address the complete spectrum of analytical needs for this compound lactate, from raw material testing and formulation quality control to biological monitoring. Researchers can select the most appropriate method based on their specific requirements, available instrumentation, and required sensitivity, with confidence in the validated performance of each approach.

References

- 1. Development and validation of RP-HPLC method for ... [pmc.ncbi.nlm.nih.gov]

- 2. Spectrophotometric determination of this compound lactate in i [phmethods.net]

- 3. Spectrophotometric determination of this compound lactate in ... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) New spectrophotometric methods for estimation of ... [academia.edu]

- 5. Development and Validation of Novel Spectrophotometric ... [materialsciencejournal.org]

- 6. An HPLC method for the determination of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. An HPLC method for the determination of this compound ... [sigmaaldrich.com]

ethacridine lactate concentration for wound disinfection

Clinical Application Protocol

A 2021 case series documented a successful protocol for treating severe extravasation injuries using ethacridine lactate dressings in a combined therapy approach [1]. The table below summarizes the key parameters of this clinical application.

| Parameter | Specification |

|---|---|

| Clinical Context | Severe extravasation injuries (damage caused by infused drugs leaking into surrounding tissue) [1] |

| Formulation | This compound lactate dressing (specific concentration not detailed in the study) [1] |

| Application Frequency | Dressings were applied and changed once per day [1] |

| Treatment Duration | 3 to 5 days [1] |

| Adjunctive Therapies | Combined with localized closure and phototherapy [1] |

| Reported Outcome | Complete healing in all eight documented cases without obvious adverse reactions [1] |

Mechanism of Action & Research Insights

Understanding how this compound lactate works explains both its historical use and the rationale behind modern research. The compound has known antibacterial properties and is being investigated for its ability to fight bacterial biofilms, a major challenge in chronic wound healing [2] [3].

- Antibacterial Action: this compound lactate is recognized for its ability to bind to and disrupt microbial DNA, which contributes to its antibacterial effect [3].

- Multi-Target Biofilm Inhibition: A 2025 computational study proposed that this compound lactate may fight bacterial biofilms in Diabetic Foot Ulcers (DFUs) through a multi-target mechanism. The study predicted that it influences key targets (such as AKT1, EGFR, and MMP9) and pathways involved in inflammation and the body's response to bacterial components (e.g., IL-17 and TNF signaling pathways) [2]. The diagram below illustrates this predicted network pharmacology workflow.

Figure 1: Research Workflow for Elucidating this compound Lactate (EL) Mechanism. This diagram outlines the integrated computational and experimental approach used to predict and validate the multi-target antibacterial mechanism of this compound Lactate against bacterial biofilms in Diabetic Foot Ulcers (DFUs).

- Synergy with Physical Fields: Research has also explored combining antiseptics with physical energy fields. One study found that applying a Rotating Magnetic Field (RMF) of 50 Hz for one hour significantly enhanced the efficacy of various antiseptics, including this compound lactate, against Staphylococcus aureus and Pseudomonas aeruginosa biofilms [3].

Important Safety and Guideline Considerations

For researchers and clinicians, it is critical to be aware of the following points:

- Modern Wound Care Guidelines: According to a 2021 review of European guidelines, this compound lactate is classified as an "older antiseptic" that is not recommended for wound treatment [4]. This is due to a number of documented disadvantages, including poor efficacy against bacteria, an inability to effectively penetrate biofilms, and concerns about tissue toxicity [4].

- Recommended Antiseptics: The same guidelines recommend that only modern antiseptics like octenidine (OCT), polihexanide (PHMB), povidone-iodine (PVP-I), sodium hypochlorite (NaOCl), and nanosilver should be considered for wound treatment [4].

- Safety Profile: While the specific concentration for topical use is not detailed in the search results, one source notes that a 0.1% solution of this compound lactate is used for intra-amniotic instillation for abortion induction, indicating its potency [5].

Future Research Directions

The future research and potential application of this compound lactate appear to be shifting away from general wound disinfection and toward more specialized areas:

- Focus on Biofilm Disruption: The most promising avenue is its use as a multi-target agent to break down bacterial biofilms in stubborn infections like DFUs, as suggested by network pharmacology studies [2].

- Adjunctive Therapy: Its efficacy may be enhanced when used as part of a combination therapy, such as with physical energy fields (RMF) [3] or other treatments like phototherapy [1].

References

- 1. Efficacy of combination of localized closure, this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Targets Bacterial Biofilms in Diabetic Foot Ulcers [pmc.ncbi.nlm.nih.gov]

- 3. Application of Rotating Magnetic Fields Increase the ... [nature.com]

- 4. Wound Antiseptics and European Guidelines for ... [mdpi.com]

- 5. This compound Lactate - an overview [sciencedirect.com]

Comprehensive Application Notes and Protocols for Ethacridine Lactate Solution Preparation in Research Settings

Introduction to Ethacridine Lactate and Its Research Applications

This compound lactate (Acrinol), chemically identified as 2-ethoxy-6,9-diaminoacridine monolactate monohydrate, is an aromatic organic compound with extensive history as an antiseptic agent and growing importance in pharmaceutical research. This acridine derivative exhibits broad-spectrum antibacterial activity against Gram-positive cocci, including Staphylococcus aureus and MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 100-200 μg/mL, while showing variable activity against Gram-negative bacteria like Escherichia coli (MIC: 200-800 μg/mL) and limited efficacy against Proteus species (MIC > 1,600 μg/mL) [1]. Beyond its antimicrobial properties, this compound lactate has been identified as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor, revealing potential applications in cancer research and molecular biology [2] [1]. Recent investigations have further elucidated its ability to target bacterial biofilms in complex conditions such as diabetic foot ulcers and to modulate intestinal barrier functions in combination with tannic acid [3] [4]. These diverse mechanisms make proper solution preparation essential for obtaining reliable and reproducible experimental results across various research applications.

Chemical Properties and Handling Considerations

Fundamental Chemical Characteristics

This compound lactate possesses distinct chemical properties that significantly influence its solubility, stability, and appropriate handling in research environments. The compound has a molecular weight of 343.38 g/mol (or 361.39 g/mol for the monohydrate form) and the CAS number 1837-57-6 (6402-23-9 for monohydrate) [2] [1]. Its chemical structure consists of an acridine backbone with ethoxy and amino substitutions complexed with lactic acid. The compound appears as a light yellow to yellow crystalline solid with characteristic absorption maxima at 271 nm in aqueous solutions, which serves as the basis for spectrophotometric quantification [5]. Researchers should note that this compound lactate is typically supplied as a powder requiring protection from moisture and light to maintain stability throughout the storage period [1].

Solubility Profile and Stability

Understanding the solubility profile of this compound lactate is fundamental for preparing accurate stock solutions across various experimental applications. The table below summarizes its solubility in different solvents:

Table 1: Solubility Profile of this compound Lactate

| Solvent | Solubility | Concentration | Storage Conditions |

|---|---|---|---|

| DMSO | Freely soluble | 69 mg/mL (200.94 mM) | -20°C, sealed, dry |

| Water | Soluble | 69 mg/mL | 4°C, short-term |

| Ethanol | Moderately soluble | 20 mg/mL | Room temperature |

| Double distilled water | Soluble for working solutions | 2-12 μg/mL | Room temperature, fresh preparation |

It is crucial to note that DMSO exhibits hygroscopic properties that may gradually reduce solubility over time, thus necessitating the use of freshly opened solvent for critical stock solution preparation [2] [1]. For aqueous working solutions, double-distilled water serves as the optimal solvent, with stability data supporting short-term storage at 4°C [5]. The compound demonstrates pH-dependent stability, with optimal stability observed in slightly acidic to neutral conditions, while strongly alkaline conditions may promote precipitation or degradation.

Solution Preparation Protocols

Aqueous Stock Solution Preparation

The preparation of aqueous stock solutions requires careful attention to solvent quality and dissolution techniques to achieve accurate concentrations and maintain compound integrity. The following protocol describes the standard method for preparing a 100 μg/mL primary stock solution:

- Accurately weigh 10 mg of this compound lactate reference standard using an analytical balance.

- Transfer the compound to a 100 mL volumetric flask containing approximately 40 mL of double-distilled water.

- Manually agitate the mixture for 10 minutes to ensure initial wetting of the powder.

- Complete to volume with double-distilled water to achieve the final concentration of 100 μg/mL.

- For complete dissolution, degas the solution by sonication for 15 minutes.

This primary stock solution can be further diluted with double-distilled water to prepare working standards in the concentration range of 2-12 μg/mL, which corresponds to the validated linear range for spectrophotometric analysis [5]. For cell culture applications requiring sterile conditions, the solution should be filter-sterilized using a 0.22 μm membrane filter rather than autoclaving, as excessive heat may degrade the compound.

Organic Stock Solution Preparation

For experiments requiring organic solvents or in vivo formulations, this compound lactate can be prepared in DMSO-based systems following this optimized protocol:

- Pre-dry the compound if it has been exposed to humid conditions to ensure accurate weighing.

- Prepare a concentrated stock by dissolving this compound lactate in DMSO to a final concentration of 25 mg/mL.

- Vortex vigorously for 30-60 seconds followed by brief sonication (5-10 minutes) to ensure complete dissolution.

- Aliquot the stock solution into working volumes to minimize freeze-thaw cycles.

- Store at -20°C in sealed, moisture-proof containers for long-term stability.

For in vivo administration, the following formulation has been validated for animal studies:

Table 2: In Vivo Formulation Protocol Using DMSO Master Stock

| Component | Volume | Final Concentration | Mixing Instruction |

|---|---|---|---|

| DMSO stock solution (25 mg/mL) | 100 μL | 2.5 mg/mL | Vortex initially |

| PEG 300 | 400 μL | Vehicle base | Mix evenly after addition |

| Tween 80 | 50 μL | Emulsifier | Clarify by mixing |

| Saline (0.9% NaCl) | 450 μL | Balance to final volume | Final adjustment with mixing |

This formulation yields a clear, homogeneous suspension at 2.5 mg/mL suitable for animal dosing [1]. The preparation requires sequential addition with clarification between each step to prevent precipitation.

Analytical Methods for Quality Control

Spectrophotometric Analysis

UV spectrophotometry provides a rapid, precise, and cost-effective method for quantifying this compound lactate concentration in solution and assessing solution stability. The following validated method ensures accurate quantification:

- Instrument Parameters: Set spectrophotometer to measure absorbance at 271 nm using 1 cm quartz or high-quality disposable cuvettes.

- Blank Preparation: Use the same batch of double-distilled water as the solvent blank.

- Calibration Standards: Prepare fresh standards in the concentration range of 2-12 μg/mL from the primary stock solution.

- Sample Measurement: Record absorbance values in triplicate for each standard and unknown sample.

The method follows a linear relationship with the regression equation Y = 0.016795X + 0.00768 and correlation coefficient (r²) of 0.998, demonstrating excellent linearity within the working range [5]. Validation parameters confirm the method's reliability:

Table 3: Validation Parameters for Spectrophotometric Analysis of this compound Lactate

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity range | 2-12 μg/mL | Correlation coefficient ≥ 0.995 |

| Intra-day precision (% RSD) | 0.77-1.12% | ≤2% |

| Inter-day precision (% RSD) | 0.50-1.27% | ≤2% |

| Limit of Detection (LOD) | 0.11 μg/mL | Based on signal-to-noise ratio |

| Limit of Quantification (LOQ) | 0.43 μg/mL | Based on signal-to-noise ratio |

| Recovery (%) | 99.26-100.25% | 98-102% |

This method demonstrates excellent precision and accuracy with percent relative standard deviation (% RSD) values below 2% for both intra-day and inter-day variations, meeting International Conference on Harmonisation (ICH) validation guidelines [5].

HPLC Analysis

For more complex matrices or when analyzing this compound lactate in the presence of potential interferents, reversed-phase high-performance liquid chromatography (RP-HPLC) provides enhanced specificity. Although the specific chromatographic conditions vary between applications, a validated RP-HPLC method has been reported for estimation of this compound lactate in bulk and pharmaceutical formulations [6]. This method typically employs a C18 column with mobile phases combining aqueous buffers and organic modifiers such as acetonitrile or methanol, followed by detection in the UV range (260-280 nm).

Research Applications and Working Solution Preparation

Antibacterial and Biofilm Studies

This compound lactate has demonstrated significant potential in targeting bacterial biofilms, particularly in diabetic foot ulcer infections. A 2025 study integrated network pharmacology, molecular docking, and molecular dynamics simulations to elucidate its multi-target mechanism against biofilm-associated diabetic foot infections [3]. For such antibacterial applications:

- Prepare working solutions at concentrations ranging from 100-800 μg/mL in sterile physiological saline or appropriate cell culture medium.

- For biofilm inhibition assays, use the lower end of the concentration range (100-200 μg/mL) for Gram-positive bacteria.

- For established biofilm disruption, higher concentrations (400-800 μg/mL) may be required.

The identified hub targets through protein-protein interaction network analysis include AKT1, EGFR, SRC, HSP90AA1, and MMP9, with molecular docking demonstrating strong binding affinity between this compound lactate and MMP9 (-9.8 kcal/mol) [3].

PARG Inhibition Studies

As a poly(ADP-ribose) glycohydrolase inhibitor, this compound lactate enables investigation of PARP-dependent cellular processes. For enzymatic and cellular assays:

- Prepare concentrated stock in DMSO at 25-50 mg/mL.

- Dilute in assay buffer to working concentrations typically between 10-100 μM.

- Include DMSO controls with equivalent DMSO concentrations (typically ≤0.1% v/v) to account for solvent effects.

The PARG inhibitory activity expands this compound lactate's research utility beyond conventional antimicrobial applications to areas including cancer biology and DNA repair mechanisms [2] [1].

Intestinal Barrier Function Studies

Recent research has revealed that this compound lactate in combination with tannic acid can attenuate markers of stress-induced intestinal barrier dysfunctions in murine small intestinal organoids [4]. For organoid studies:

- Prepare a concentrated stock at 5 mg/mL in PBS.

- Dilute in organoid culture medium to a final concentration of 0.002 mg/mL (approximately 5.8 μM).

- Exposure duration typically ranges from 24-48 hours depending on the experimental endpoint.

This application demonstrates this compound lactate's ability to modulate inflammatory responses and normalize tight junction protein expression in stressed intestinal organoids, suggesting novel mechanisms beyond its traditional antimicrobial effects [4].

Experimental Workflows and Visualization

Solution Preparation and Quality Control Workflow

The following diagram illustrates the comprehensive workflow for this compound lactate solution preparation, quality control, and application in research settings:

Figure 1: Comprehensive Workflow for this compound Lactate Solution Preparation and Quality Control

Antibacterial Mechanism in Diabetic Foot Ulcer Model

The complex multi-target mechanism of this compound lactate against bacterial biofilms in diabetic foot ulcers involves numerous molecular targets and pathways as revealed through network pharmacology and molecular dynamics simulations:

Figure 2: Molecular Mechanisms of this compound Lactate Against Bacterial Biofilms in Diabetic Foot Ulcer Models

Troubleshooting and Technical Notes

Common Preparation Issues and Solutions

Researchers may encounter several technical challenges when working with this compound lactate solutions. The table below outlines common issues and recommended solutions:

Table 4: Troubleshooting Guide for this compound Lactate Solution Preparation

| Problem | Potential Cause | Solution |

|---|---|---|

| Precipitate formation in aqueous solutions | Concentration exceeding solubility limit | Dilute to working concentration <100 μg/mL; warm slightly to 37°C with agitation |

| Inconsistent spectrophotometric readings | Degradation of stock solution; air bubbles | Prepare fresh standards; degas solution by sonication |

| Poor recovery in cell culture assays | Serum protein binding; light exposure | Use serum-free conditions during treatment; protect from light with foil wrapping |

| Variable antibacterial activity | pH-dependent activity; cation interference | Use appropriate buffer controls; consider chelating agents if metal interference suspected |

| Crystal formation during storage | Moisture absorption; temperature fluctuations | Store desiccated at consistent -20°C; aliquot to minimize freeze-thaw cycles |

Critical Technical Notes

- Light sensitivity: this compound lactate solutions exhibit photo-degradation upon prolonged exposure to light, necessitating amber containers or foil wrapping for all storage vessels.

- pH considerations: The compound's solubility and antibacterial activity are pH-dependent, with optimal performance in neutral to slightly acidic conditions (pH 5.5-7.5).

- Filter compatibility: When sterile filtration is required, cellulose acetate membranes are preferred over nylon membranes, which may exhibit binding and reduce final concentration.

- Plasticware adsorption: For dilute working solutions (<10 μg/mL), consider using siliconized tubes to minimize compound loss through surface adsorption.

Conclusion

This compound lactate represents a versatile compound with applications spanning antimicrobial research, enzymatic inhibition studies, and gastrointestinal barrier function investigations. The protocols outlined in these application notes provide researchers with standardized methods for preparing, quantifying, and applying this compound lactate solutions across diverse experimental systems. The comprehensive quality control approaches, particularly the validated spectrophotometric method offering precision (% RSD <2%), accuracy (recovery rates of 99.26-100.25%), and adequate sensitivity (LOD 0.11 μg/mL), ensure reliable and reproducible results [5]. As research continues to reveal novel mechanisms of action for this established compound, particularly in biofilm disruption [3] and inflammatory modulation [4], these standardized protocols will facilitate comparative studies across research groups and accelerate the investigation of this compound lactate's full therapeutic potential.

References

- 1. This compound lactate monohydrate (Synonyms: Acrinol ... [medchemexpress.com]

- 2. This compound lactate | Anti-infection inhibitor | Mechanism [selleckchem.com]

- 3. This compound Targets Bacterial Biofilms in Diabetic Foot Ulcers [pmc.ncbi.nlm.nih.gov]

- 4. Tannic Acid and this compound Lactate Attenuate Markers of ... [mdpi.com]

- 5. Spectrophotometric determination of this compound lactate in ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of RP-HPLC method for ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Ethacridine Lactate in Diabetic Foot Ulcer Management

Introduction and Mechanism of Action

Diabetic foot ulcers (DFUs) represent one of the most devastating complications of diabetes mellitus, characterized by chronic, non-healing wounds that significantly increase the risk of infection, lower-limb amputation, and mortality. The persistent presence of polymicrobial infection and the formation of bacterial biofilms on the wound surface are major impediments to effective healing and represent key challenges in DFU management. Despite current standard care involving debridement, infection control, revascularization, and advanced dressings, these measures often fail to eradicate biofilm-associated infections or restore normal healing dynamics. Conventional antibiotics have limited penetration into biofilms and are increasingly compromised by antimicrobial resistance, creating an urgent need for safe, affordable agents that can simultaneously disrupt biofilms, modulate inflammation, and promote tissue regeneration.

Ethacridine lactate (EL), an acridine derivative, is a well-known topical antiseptic with broad-spectrum antibacterial activity that has recently emerged as a promising candidate for DFU management. Recent advanced studies employing integrated approaches have systematically investigated its potential antibacterial mechanisms in DFU treatment. Through network pharmacology, molecular docking, and molecular dynamics simulation approaches, researchers have identified that this compound exerts its therapeutic effects through multi-target mechanisms involving 105 common targets potentially involved in its antibacterial effects against DFU. Among these, 10 hub targets have been highlighted, including AKT1, EGFR, SRC, HSP90AA1, and MMP9, which play crucial roles in wound healing pathways [1] [2].